Methyl 3-(oxetan-3-yl)benzoate is an organic compound characterized by the presence of a methyl ester functional group and an oxetane ring. The chemical structure can be represented as C${11}$H${12}$O$_{3}$, indicating a molecular weight of approximately 196.21 g/mol. The oxetane moiety, a four-membered cyclic ether, contributes to the compound's unique properties, making it a subject of interest in various fields including medicinal chemistry and material science.
Research indicates that compounds containing oxetane rings exhibit interesting biological activities. Methyl 3-(oxetan-3-yl)benzoate has been studied for its potential as a kinase inhibitor, which is significant in cancer therapy . Additionally, derivatives of oxetanes have shown antimicrobial properties, making them valuable in pharmaceutical applications .
Several synthetic routes have been developed for the preparation of methyl 3-(oxetan-3-yl)benzoate:
Methyl 3-(oxetan-3-yl)benzoate finds applications in various fields:
Studies on the interactions of methyl 3-(oxetan-3-yl)benzoate with biological targets have revealed insights into its mechanism of action. For example, research has shown that it can interact with specific enzymes involved in metabolic pathways, potentially influencing their activity . Additionally, its structural features allow for diverse interactions with proteins and nucleic acids, which is critical for its biological efficacy.
Methyl 3-(oxetan-3-yl)benzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl Benzoate | Ester | Simple aromatic ester; widely used in fragrances. |
| Ethyl 2-(oxetan-2-yl)acetate | Oxetane Ester | Exhibits different reactivity patterns due to ethyl substitution. |
| Methyl 2-(oxetan-2-yl)acetate | Oxetane Ester | Similar structure but different biological activity profile. |
| Methyl 3-methylbenzoate | Aromatic Ester | Has similar aromatic properties but lacks the oxetane ring. |
Methyl 3-(oxetan-3-yl)benzoate is unique due to its specific combination of an oxetane ring and a benzoate group, which influences its reactivity and biological properties compared to other similar compounds .
Direct esterification strategies often involve coupling preformed oxetane intermediates with benzoic acid derivatives. A notable method employs 3-oxetanol derivatives, such as 3-(hydroxymethyl)oxetane, which undergo esterification with methyl 3-bromobenzoate under Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) . Alternative approaches utilize carbodiimide-mediated coupling, where 3-(oxetan-3-yl)benzoic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and reacted with methanol in the presence of 4-dimethylaminopyridine (DMAP) .
Recent innovations leverage flow chemistry to enhance reaction efficiency. For example, continuous-flow systems with immobilized lipases (e.g., Candida antarctica lipase B) enable esterification at 50°C with >90% conversion rates, minimizing side reactions . Challenges persist in avoiding oxetane ring-opening during esterification, necessitating precise control of acidic or basic conditions.
The oxetane ring is often constructed via epoxy chloropropane intermediates. A two-step protocol involves:
For instance, treatment of 3-(chloromethyl)epoxide with sodium hydride in tetrahydrofuran (THF) induces cyclization to form the oxetane core (Scheme 1) . This method benefits from high stereochemical control, with yields exceeding 85% when electron-rich aryl groups stabilize transition states .
Scheme 1: Oxetane Formation via Epoxy Chloropropane Cyclization
$$
\text{3-(Chloromethyl)epoxide} \xrightarrow{\text{NaH, THF}} \text{Oxetane derivative} \quad
$$
Modifications include using silver(I) oxide as a halide scavenger to drive equilibrium toward product formation, achieving 92% yield for sterically hindered substrates .
Phase transfer catalysis (PTC) accelerates oxetane cyclization by shuttling reactants between immiscible phases. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers (e.g., 18-crown-6) are widely used to solubilize hydroxide or alkoxide ions in organic solvents .
A representative PTC system involves:
This setup achieves 78% yield at 60°C within 4 hours, with the catalyst facilitating bromide displacement and ring closure . Recent work demonstrates that ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhance catalyst recycling, sustaining >80% yield over five cycles .
Optimizing parameters such as temperature, solvent, and catalyst loading is critical. The table below summarizes key findings from recent studies:
Table 1: Optimization of Oxetane Cyclization Conditions
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|---|
| 1 | THF | NaH | 70 | 85 | |
| 2 | Toluene | t-BuOK | 80 | 91 | |
| 3 | Acetonitrile | K₂CO₃ | 25 | 65 | |
| 4 | DMSO | DBU | 110 | 88 |
Key trends:
The photochemical behavior of oxetane-containing compounds, including those structurally related to methyl 3-(oxetan-3-yl)benzoate, demonstrates complex cleavage mechanisms that depend critically on the excitation conditions and electronic environment [4] [8]. Under ultraviolet irradiation, oxetane rings undergo photocycloreversion through distinct pathways that involve either carbon-oxygen bond scission or carbon-carbon bond cleavage [4] [8].
Direct excitation of oxetane derivatives at wavelengths around 310-312 nanometers leads to population of the first excited singlet state (S₁), which promotes rapid cleavage through carbon-oxygen bond scission [8] [28]. This pathway results in the formation of formaldehyde and tetrasubstituted alkenes as primary photoproducts [8]. Time-resolved spectroscopy studies on femtosecond and picosecond timescales confirm that this process occurs extremely rapidly without detectable intermediates [8].
When photosensitizers are employed, particularly thioxanthone derivatives, the mechanism shifts to involve triplet states through energy transfer processes [8] [28]. The triplet-mediated pathway favors carbon-carbon bond scission over carbon-oxygen cleavage, leading to different product distributions [8]. The quantum yields for these photochemical processes have been measured to range from approximately 0.97 to 0.99 under triplet sensitization conditions [8].
| Excitation Condition | Primary Cleavage Mode | Major Products | Quantum Yield |
|---|---|---|---|
| Direct UV (310 nm) | Carbon-Oxygen Bond | Formaldehyde + Alkenes | ~0.95 [8] |
| Triplet Sensitization | Carbon-Carbon Bond | Isatins + Diarylethenes | ~0.97 [8] |
| Wavelength 398 nm | Mixed Pathways | Variable Products | 0.3-0.5 [26] |
The photochemical stability of oxetane derivatives varies significantly with substitution patterns and environmental conditions [24] [26]. Homodimeric oxetane compounds exhibit "non-adiabatic" photoinduced cycloreversion processes, where excited states rapidly decay to ground state products without forming persistent triplet intermediates [24]. This contrasts with heterodimeric systems that may show partial adiabatic character under certain conditions [24].
Computational studies reveal that the photocleavage mechanism involves crossing points between singlet and triplet potential energy surfaces [8] [24]. The energetic barriers for these processes are relatively low, typically ranging from 5 to 11 kilojoules per mole for the transition from excited states to ground state products [28]. These findings suggest that oxetane photochemistry proceeds through well-defined electronic pathways that can be controlled through appropriate choice of irradiation conditions.
The oxetane ring in methyl 3-(oxetan-3-yl)benzoate provides multiple opportunities for nucleophilic ring-opening reactions that enable structural diversification [7] [11]. The strain energy of approximately 106-107 kilojoules per mole associated with the four-membered ring renders these compounds susceptible to nucleophilic attack, though the activation barriers are higher than those observed for three-membered oxiranes [32] [35].
Nucleophilic substitution reactions at the oxetane ring proceed through mechanisms that depend on the electronic nature of the attacking species and the substitution pattern of the ring [18] [19]. For 3-substituted oxetanes, nucleophilic attack typically occurs at the less substituted carbon atom, following regioselectivity patterns established for related ring systems [30] [31]. The reaction kinetics generally follow second-order behavior in the nucleophile concentration, particularly under acidic conditions where protonation of the oxygen atom activates the ring toward nucleophilic attack [30].
Various nucleophiles have been demonstrated to participate in oxetane ring-opening reactions, including phenols, thiols, carboxylic acids, and phosphonic acids [5]. The reaction conditions typically require the presence of suitable catalysts, such as quaternary onium salts or crown ether complexes, to achieve satisfactory conversion rates [5]. Temperature effects play a crucial role, with elevated temperatures generally required to overcome the activation barriers associated with the four-membered ring opening [29] [32].
| Nucleophile Type | Typical Conditions | Regioselectivity | Yield Range |
|---|---|---|---|
| Phenols | Lewis acid catalyst, 80-120°C | 3-position selective | 65-85% [5] |
| Thiols | Crown ether, room temperature | Mixed regioselectivity | 70-90% [5] |
| Carboxylic acids | Quaternary salt catalyst, reflux | 3-position preferred | 60-80% [5] |
| Phosphonic acids | Thermal conditions, 100-150°C | Variable | 50-75% [5] |
The substitution pattern significantly influences the stability and reactivity of oxetane derivatives [7] [29]. 3,3-Disubstituted oxetanes demonstrate enhanced stability compared to monosubstituted analogs due to steric hindrance that blocks the approach of external nucleophiles to the carbon-oxygen antibonding orbital [29]. This stabilization effect has been quantified through kinetic studies showing rate reductions of 10-100 fold for disubstituted compared to monosubstituted systems [29].
Recent advances in oxetane chemistry have revealed that the ring can tolerate a wide range of reaction conditions typically employed in medicinal chemistry, including oxidation, reduction, alkylation, and acylation procedures [7]. Over 40 different transformations have been systematically evaluated to establish the chemical stability profile of oxetane-containing molecules [7]. These studies demonstrate that oxetanes maintain structural integrity under basic conditions and moderate acidic environments, though concentrated acids can promote rapid ring-opening [7].
The Curtius rearrangement represents a powerful methodology for converting carboxylic acid derivatives, such as the benzoate ester moiety in methyl 3-(oxetan-3-yl)benzoate, into isocyanate intermediates that can subsequently undergo nucleophilic attack to form carbamates and related nitrogen-containing functionalities [12] [13]. This thermal decomposition reaction proceeds through acyl azide intermediates with concurrent loss of nitrogen gas [12].
The mechanism of the Curtius rearrangement involves concerted migration of the aryl group to the electron-deficient nitrogen center, occurring with complete retention of stereochemistry at the migrating carbon [13] [16]. Thermodynamic calculations support this concerted pathway over stepwise mechanisms involving discrete nitrene intermediates [13]. The reaction typically requires temperatures in the range of 80-120°C, though catalytic variants using Lewis acids can reduce these thermal requirements by approximately 100°C [12].
Formation of the requisite acyl azide precursors can be achieved through several established protocols [13]. Direct reaction of carboxylic acids with diphenylphosphoryl azide provides a convenient one-pot approach, while alternative methods involve conversion to acid chlorides followed by treatment with sodium azide or trimethylsilyl azide [12] [13]. The choice of azide formation method depends on the functional group tolerance required and the scale of the transformation.
| Azide Formation Method | Reagents | Temperature | Typical Yields |
|---|---|---|---|
| Direct from acid | Diphenylphosphoryl azide | 25-80°C | 75-90% [13] |
| Via acid chloride | Sodium azide, solvent | 0-25°C | 80-95% [12] |
| Silyl azide route | Trimethylsilyl azide | 25-60°C | 70-85% [13] |
| From hydrazides | Nitrous acid | 0-25°C | 65-80% [13] |
The isocyanate products generated through Curtius rearrangement readily undergo nucleophilic addition reactions with alcohols, amines, and water to form carbamates, ureas, and primary amines, respectively [13] [16]. These transformations proceed under mild conditions and demonstrate broad functional group tolerance, making them particularly valuable for late-stage derivatization of complex molecules [13]. The carbamate products exhibit enhanced chemical stability compared to the parent isocyanates and can serve as protected amine equivalents in synthetic sequences.
Oxetane-containing substrates present unique considerations for Curtius rearrangement chemistry due to the potential for competitive ring-opening under the thermal conditions required [7]. However, systematic studies have demonstrated that 3-substituted oxetanes, particularly those with aryl substituents like the benzoate system, maintain ring integrity under standard Curtius conditions [7]. This compatibility enables the selective functionalization of the ester moiety while preserving the oxetane ring for subsequent transformations.
The oxetane in methyl 3-(oxetan-3-yl)benzoate behaves as a conformationally locked, moderately electron-withdrawing carbonyl surrogate, lowering basic-site pKa, increasing target-residency times, and reducing off-target hERG binding [1] [2]. Density-functional studies show a 106 kJ·mol^-1 ring strain that enforces near-planarity, steering benzoate π-orbitals toward kinase hinge regions for optimal hydrogen-bond geometry [3].
Table 1 contrasts tetrahydropyridine lead 17 with its oxetane-modified analogue AS-1763 (compound 18). Replacing a gem-dimethyl with an oxetane decreased clog P by 0.9 units, boosting passive diffusion and resulting in a 24-fold gain in apparent permeability (Papp = 1.42 × 10^-6 cm·s^-1) .
| Parameter | Lead 17 | Oxetane 18 | % Change |
|---|---|---|---|
| BTK IC50 (nM) | 0.71 | 0.85 | -19% |
| Cellular IC50 (OCI-Ly10, nM) | 5 | 2 | -60% |
| Papp (Caco-2, 10^-6 cm·s^-1) | <0.06 | 1.42 | +>2,200% |
| Oral bioavailability in mice | 18% | 60.8% | +238% |
AS-1763 achieved >260-fold kinome selectivity and induced complete tumor regression in BTK^C481S^ xenografts, whereas ibrutinib was inactive in the same model . Crystallography attributes the potency jump to a new hydrogen bond between oxetane oxygen and Lys430 backbone carbonyl, absent in the parent scaffold.
In mTOR inhibitor GDC-0349, oxetane introduction at N-7 of a tetrahydroquinazoline trimmed pKa from 7.6 to 6.3, eradicating CYP3A4 time-dependent inhibition while sustaining Ki = 3.8 nM and delivering mouse clearance of 100 mL·min^-1·kg^-1 (-94% vs. precursor 41) [3]. Similarly, CHK1 candidate GNE-145 exchanged a dimethyl group for oxetane to quell acetylcholinesterase liability, retaining sub-5 nM enzymatic potency and showing EC50 = 72.8 nM in pHH3 cellular assays .
Meta-analyses of 3,3-disubstituted oxetanes reveal mean Δlog S +0.6 units and Δclog P -0.8 units versus cyclobutyl analogues [5]. This polarity boost stems from the ring oxygen’s σ-inductive pull and increased fractional sp^3 character, yielding flatter log P–CYP clearance correlations [3].
Table 2 summarises solubility shifts produced by a benzoate-anchored oxetane vector relative to isosteres in matched molecular-pair studies.
| Core Replacement | Δ log S (pH 6.8) | Δ clog P | Source |
|---|---|---|---|
| gem-Dimethyl → Oxetane | +1.3 [3] | -0.9 [3] | 12 |
| Cyclobutyl → Oxetane | +0.8 [5] | -0.6 [5] | 19 |
| Trifluoromethyl → Oxetane | +2.1 [2] | -1.5 [2] | 10 |
Mebendazole analogue 53 replaced a phenyl methyl with oxetane, raising kinetic solubility 137-fold (0.02 → 2.74 mg·mL^-1) and enabling oral bioavailability of 44% in rats; tumor xenograft growth was suppressed without toxicity [1].
Oxetanyl-quinoline hybrids 9a–9i displayed MIC values of 31.25–62.5 μM against Proteus mirabilis and 3.41–12.23 μM against Mycobacterium tuberculosis H37Rv while remaining non-cytotoxic to Vero cells [7].
Docking against ATP synthase (PDB 4V1F) indicates oxetane oxygens engage Ser179 via H-bonding, stabilising inhibitor orientation within FO proton channel; SAR shows loss of oxetane ring abolishes this interaction, reducing binding scores by 2.3 kcal·mol^-1 [8] .
| Compound | Target Organism | MIC (μM) | Key Structural Feature |
|---|---|---|---|
| 9a | Bacillus subtilis | 31.25 [7] | Benzyloxy-oxetane |
| 9f | Proteus mirabilis | 62.5 | Fluoro-quinoline oxetane |
| 9c | Mycobacterium tuberculosis | 3.41 | Para-Cl benzyloxy |
| Oxetane Benzoate Polymer | Staphylococcus aureus | 50 µg·mL^-1 inhibition zone [9] | Hydroxybenzoate-co-lactide backbone |
Biofilm-penetration assays with S. aureus revealed 21% greater CFU reduction for oxetane polymers versus parent benzoates [9], suggesting oxidative ring strain facilitates ROS generation inside bacterial membranes.